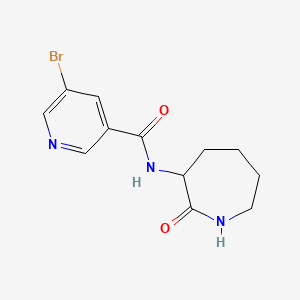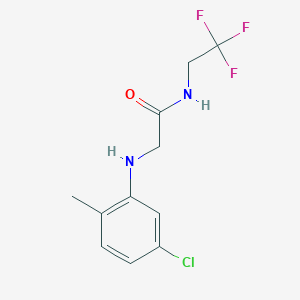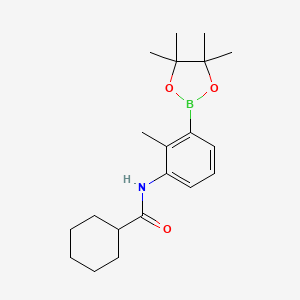
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.16 g/mol . This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and an oxoazepane ring, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by cyclization to form the oxoazepane ring . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide can be compared with other similar compounds, such as:
5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamide: This compound has a similar bromine and nicotinamide structure but differs in the presence of an isoxazole ring.
5-Bromo-N-(2-ethylphenyl)nicotinamide: This compound features an ethylphenyl group instead of the oxoazepane ring.
5-Bromo-N-(3-pyridinyl)nicotinamide: This compound has a pyridinyl group, making it structurally different from the oxoazepane derivative.
Propiedades
Fórmula molecular |
C12H14BrN3O2 |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
5-bromo-N-(2-oxoazepan-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14BrN3O2/c13-9-5-8(6-14-7-9)11(17)16-10-3-1-2-4-15-12(10)18/h5-7,10H,1-4H2,(H,15,18)(H,16,17) |
Clave InChI |
HOYUIAFMXPJFLT-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=O)C(C1)NC(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)

![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)





